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Compound of Interest

(2S)-4-oxoazetidine-2-carboxylic
Compound Name: d
aci

Cat. No.: B091652

(2S)-4-oxoazetidine-2-carboxylic acid is a molecule of significant interest within the domains
of medicinal chemistry and drug development. As a chiral building block, or synthon, its
defining feature is the strained four-membered [3-lactam ring, a core scaffold in a vast array of
critically important antibiotics, including penicillins and carbapenems.[1][2] The specific (2S)
stereochemistry is often crucial for biological activity, making unambiguous structural and
stereochemical verification an absolute prerequisite for its use in synthesis.[2]

This guide provides a comprehensive overview of the essential spectroscopic techniques used
to characterize (2S)-4-oxoazetidine-2-carboxylic acid. We will move beyond simple data
reporting to explore the underlying principles, the rationale behind experimental choices, and
the interpretation of the resulting spectra. The protocols described herein are designed to be
self-validating, ensuring that researchers, scientists, and drug development professionals can
confidently ascertain the identity, purity, and structural integrity of this vital compound.

Core Molecular Properties & Identifiers

A foundational step in any analysis is to confirm the basic physicochemical properties of the
target compound. This data serves as the primary reference against which all experimental
results are compared.

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b091652?utm_src=pdf-interest
https://www.benchchem.com/product/b091652?utm_src=pdf-body
https://d-nb.info/1343240204/34
https://www.myskinrecipes.com/shop/en/ungroupable/231924-r-4-oxoazetidine-2-carboxylicacid.html
https://www.myskinrecipes.com/shop/en/ungroupable/231924-r-4-oxoazetidine-2-carboxylicacid.html
https://www.benchchem.com/product/b091652?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b091652?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Property Value Source
Chemical Formula C4HsNOs [3]

CAS Number 16404-94-7 [3][4]
Molecular Weight 115.09 g/mol [31[5]
Exact Mass 115.026943022 Da [4115]

(2S)-4-oxoazetidine-2-
IUPAC Name ] ) [51[6]
carboxylic acid

Proton Nuclear Magnetic Resonance (*H NMR)
Spectroscopy

Expertise & Rationale: *H NMR is arguably the most powerful tool for elucidating the precise
structure of an organic molecule in solution. It provides detailed information about the chemical
environment of each proton, their proximity to one another (connectivity), and their
stereochemical relationships. For (2S)-4-oxoazetidine-2-carboxylic acid, *H NMR is essential
to confirm the integrity of the azetidinone ring and the relative positions of its substituents.

Predicted 'H NMR Spectral Data

The following table outlines the predicted chemical shifts (d) and coupling constants (J) for the
non-exchangeable protons of the molecule. These predictions are based on data from
structurally analogous 3-lactam compounds and established principles of NMR theory.[7][8]
The spectrum is typically recorded in a solvent like Deuterium Oxide (D20) or Dimethyl
Sulfoxide-de (DMSO-ds) to avoid obscuring signals from the labile carboxylic acid and amide
protons.
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. Coupling
Proton Predicted o L
. Multiplicity Constant (J, Notes
Assignment (ppm)
Hz)
The proton at the
chiral center,
J2,3a = 2-3 Hz, coupled to the
H-2 ~4.0-45 dd

J2,3b =5-6 Hz two
diastereotopic

protons at C-3.

One of the two
methylene
protons, showing
a large geminal
J3a,3b = 15-16 coupling and a

H-3a (trans to H- o
~3.2-3.6 dd Hz, J2,3a = 2-3 smaller vicinal

2) .
Hz coupling. The

trans relationship
to H-2 results in
a smaller J-

value.[9]

The second
methylene
proton, geminally

coupled to H-3a
J3a,3b = 15-16

H-3b (cis to H-2) ~2.9-3.3 dd Hz, J2,3b = 5-6
Hz

and vicinally
coupled to H-2.
The cis
relationship
results in a larger

J-value.[9]

Note: The exact chemical shifts can vary depending on the solvent, concentration, and pH.

Visualization: *H NMR Coupling Network
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Caption: Coupling relationships between protons on the azetidinone ring.

Experimental Protocol: *H NMR Spectroscopy

o Sample Preparation: Accurately weigh 5-10 mg of (2S)-4-oxoazetidine-2-carboxylic acid
into a clean, dry NMR tube.

e Solvent Selection: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D20
or DMSO-ds). The choice of solvent is critical; D20 will exchange with the NH and COOH
protons, causing their signals to disappear, which can be a useful diagnostic tool. DMSO-de
will typically show all protons.

» Dissolution: Cap the NMR tube and gently vortex or sonicate until the sample is fully
dissolved. Ensure a homogeneous solution.

e Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the
instrument to optimize magnetic field homogeneity.

e Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters
include a 30° or 45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time
of 2-4 seconds. Collect a sufficient number of scans (e.g., 16 or 32) to achieve an adequate
signal-to-noise ratio.
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e Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the
resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale
using the residual solvent peak as an internal reference (e.g., HDO at ~4.79 ppm in D20).

Carbon-13 Nuclear Magnetic Resonance (**C NMR)
Spectroscopy

Expertise & Rationale: While *H NMR maps the proton framework, 3C NMR provides a direct
census of the carbon skeleton. Each unique carbon atom in the molecule produces a distinct
signal, making it an invaluable tool for confirming the presence of all expected carbon
environments, particularly the two critical carbonyl carbons of the lactam and the carboxylic
acid.

Predicted **C NMR Spectral Data

The following chemical shifts are predicted based on data from analogous structures and
standard chemical shift correlation tables.[7][10]

Carbon Assignment Predicted & (ppm) Notes

The carbonyl carbon of the
Carboxylic Acid (C=0) ~170 - 175 carboxylic acid group, typically
found in this downfield region.

The carbonyl carbon of the (3-

lactam ring. Its slightly upfield
Lactam (C=0) ~165- 170 ) g S p )

shift compared to the acid is

characteristic.

The chiral sp3 carbon bonded
C-2 ~55-60 to both the nitrogen and the

carboxylic acid group.

The methylene (CHz) carbon
C-3 ~40 - 45 - .
of the azetidinone ring.

Experimental Protocol: 2*C NMR Spectroscopy
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e Sample Preparation: Use the same sample prepared for *H NMR analysis. A slightly higher
concentration (15-25 mg) may be beneficial due to the lower natural abundance and
sensitivity of the 13C nucleus.

e Instrument Setup: Tune the spectrometer to the 3C frequency.

e Acquisition: Acquire a proton-decoupled 13C spectrum. This is the standard experiment,
where all *H-13C couplings are removed, resulting in a single sharp peak for each unique
carbon.

o Parameters: A 90° pulse angle is common. Due to the longer relaxation times of quaternary
carbons (like the carbonyls), a longer relaxation delay (5-10 seconds) may be necessary for
accurate integration, though it is often not required for simple identification. A large number
of scans (e.g., 1024 or more) is typically required.

e Processing: Process the data similarly to the *H spectrum (Fourier transform, phasing,
baseline correction). Calibrate the spectrum using the solvent signal (e.g., DMSO-ds at 39.52

ppm).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Expertise & Rationale: FT-IR spectroscopy is a rapid and powerful technique for identifying the
functional groups present in a molecule. The absorption of infrared radiation corresponds to the
vibrational energies of specific chemical bonds. For this molecule, FT-IR provides definitive
evidence for the presence of the characteristic 3-lactam carbonyl group, which is a key
structural feature.

Expected FT-IR Absorption Bands

The IR spectrum of this molecule is dominated by absorptions from its key functional groups.
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Functional Group

Expected

Absorption (cm~?)

Intensity

Notes

O-H Stretch
(Carboxylic Acid)

3300 - 2500

Broad

A very broad
absorption
characteristic of the
hydrogen-bonded O-H

in a carboxylic acid.

N-H Stretch (Lactam)

3300 - 3100

Medium

The stretching
vibration of the N-H
bond within the lactam

ring.

C=0 Stretch (B-

Lactam)

1750 - 1780

Strong

This is the most
diagnostic peak. Ring
strain shifts the -
lactam carbonyl
absorption to a
significantly higher
frequency than that of
a typical amide
(~1650 cm™1),

C=0 Stretch
(Carboxylic Acid)

1700 - 1725

Strong

The carbonyl stretch
of the carboxylic acid

group.

Data sourced from the ATR-IR spectrum available on PubChem and general spectroscopic

principles.[5]

Visualization: FT-IR Sample Preparation Workflow (KBr

Pellet)
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Caption: Workflow for preparing a KBr pellet for FT-IR analysis.

Experimental Protocols: FT-IR Spectroscopy

Method A: KBr Pellet Technique (for Solids)[11]

e Grinding: In an agate mortar and pestle, finely grind approximately 1-2 mg of the solid
sample.

e Mixing: Add 100-200 mg of dry, IR-grade potassium bromide (KBr) powder to the mortar and
thoroughly mix with the sample by grinding until a fine, homogeneous powder is obtained.
KBr is used as it is transparent in the mid-IR region.[12]

» Pellet Pressing: Transfer the mixture to a pellet die. Place the die into a hydraulic press and
apply pressure (typically 7-10 tons) for several minutes to form a clear or translucent pellet.

e Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FT-
IR spectrometer. Collect a background spectrum of the empty sample compartment first,
then collect the sample spectrum.

Method B: Attenuated Total Reflectance (ATR) Technique[13]

e Crystal Cleaning: Ensure the surface of the ATR crystal (commonly diamond or zinc
selenide) is immaculately clean. Record a background spectrum of the clean, empty crystal.

» Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
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o Pressure Application: Use the instrument's pressure clamp to apply firm, even pressure,
ensuring good contact between the sample and the crystal surface.

e Analysis: Collect the IR spectrum. This method is non-destructive and requires minimal
sample preparation.[12]

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is the definitive technique for determining the
molecular weight of a compound. It provides a direct measurement of the mass-to-charge ratio
(m/z) of ionized molecules. For (2S)-4-oxoazetidine-2-carboxylic acid, high-resolution mass
spectrometry (HRMS) is used to confirm the elemental composition by measuring the exact
mass to several decimal places.

Methodology Choice: Electrospray lonization (ESI) is the preferred method for this molecule.
[14][15] It is a soft ionization technique that is well-suited for polar, non-volatile compounds,
minimizing fragmentation and typically producing an ion corresponding to the protonated
molecule, [M+H]*.

Expecied_Mass_SpeﬂmmﬂLy Data

Calculated m/z Notes

The protonated molecule,

expected as the base peak in

ESI positive ion mode.
[M+H]*+ 116.0342

Calculated from the exact

mass of C4aHsNOs (115.0269)

+ mass of H* (1.0073).

A sodium adduct is also
commonly observed in ESI-

[M+Na]* 138.0162 MS. Calculated from the exact
mass of C4aHsNOs (115.0269)
+ mass of Na+ (22.9893).
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Experimental Protocol: Liquid Chromatography-Mass
Spectrometry (LC-ESI-MS)

o Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable
solvent system, such as a mixture of water and acetonitrile or water and methanol, often with
a small amount of acid (e.g., 0.1% formic acid) to promote protonation.

o LC System: While direct infusion is possible, coupling with a liquid chromatography (LC)
system is standard. A short C18 column can be used to desalt the sample before it enters
the mass spectrometer.

« lonization: The sample is introduced into the ESI source. A high voltage is applied to the
eluent, creating a fine spray of charged droplets.

e MS Analysis: The desolvated ions are guided into the mass analyzer (e.g., a Time-of-Flight
or Orbitrap instrument for high resolution). The instrument is set to scan a relevant mass
range (e.g., m/z 50-500) in positive ion mode.

o Data Interpretation: The resulting mass spectrum is analyzed to identify the m/z of the
[M+H]* ion. The measured exact mass is then compared to the theoretical mass to confirm
the elemental formula.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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